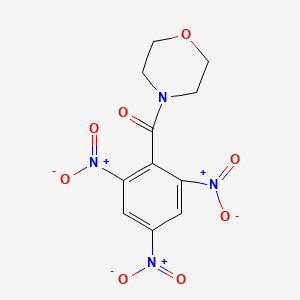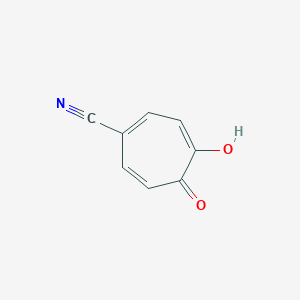
5-Cyanotropolone
Descripción general
Descripción
5-Cyanotropolone (5-CT) is a natural product that belongs to the tropolone family of compounds. It is a yellow crystalline solid that has been studied extensively due to its biological activities, including antibacterial, antifungal, and antitumor properties. In
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Potential Cancer Therapeutics
5-Cyanotropolone and its derivatives have shown notable cytotoxicity against various cancer cell lines. Studies like those by Bang et al. (2004) and Wakabayashi et al. (2003) have synthesized and tested various 5-cyanotropolone derivatives, revealing their effectiveness in inducing cytotoxicity, particularly against human oral tumor cell lines.
Photophysical Properties and Material Science
Research into the photophysical properties of 5-cyanotropolone compounds has been conducted, providing insights into their potential applications in material sciences. For example, the work of Filarowski et al. (2007) explored the role of ring substituents on hydrogen bonding in these compounds, both in the ground and excited states, highlighting their utility in studying fluorescence and potential applications in optoelectronics.
Novel Synthesis Methods and Compound Development
Advances in the synthesis of 5-cyanotropolone and its derivatives have also been a significant area of research. Studies like those by Li et al. (2006) have developed novel synthesis methods, contributing to the expansion of available 5-cyanotropolone-based compounds for further study and application.
Antioxidant and Anti-inflammatory Properties
5-Cyanotropolone derivatives have been explored for their antioxidant and anti-inflammatory properties, as indicated in the research by Serra et al. (2016). These studies have highlighted the potential of these compounds in the treatment of inflammatory diseases and their role in cellular protection mechanisms.
Biochemical Assays and Analytical Methods
5-Cyanotropolone compounds have been utilized in biochemical assays and analytical methods. For instance, the work of Rahman et al. (2006) demonstrates their use in the quantitative determination of glutathione and glutathione disulfide levels, which is crucial in various biological and pharmacological studies.
Molecular Spectroscopy and Isotope Studies
The study of isotopic dependence in molecules like deuterated 5-methyltropolone by Ilyushin et al. (2018) has provided insights into molecular spectroscopy and the effect of isotopic substitutions. This research is essential for understanding the fundamental properties of these compounds and their potential applications in various scientific fields.
Propiedades
IUPAC Name |
4-hydroxy-5-oxocyclohepta-1,3,6-triene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-1-3-7(10)8(11)4-2-6/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKXHWQWIFJSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343506 | |
| Record name | 5-Cyanotropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanotropolone | |
CAS RN |
3266-92-0 | |
| Record name | 5-Cyanotropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



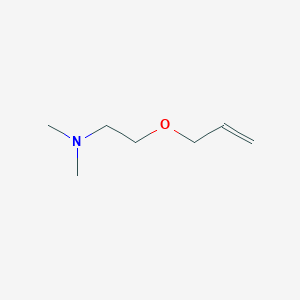

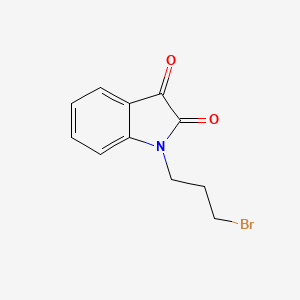
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)
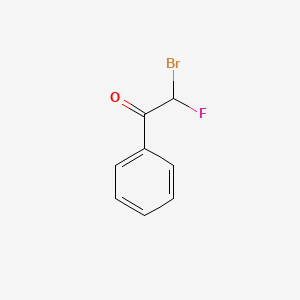
![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)
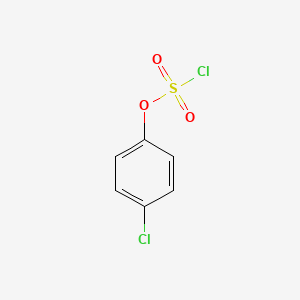



![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)


